molecular formula C19H21N5O3S B4523831 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4523831
M. Wt: 399.5 g/mol
InChI Key: DFEHUNIUAYWMEL-UHFFFAOYSA-N
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Description

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a thiazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with the tetrahydrofuran derivative under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and ritonavir, which have thiazole rings and are used in various therapeutic applications.

    Tetrahydrofuran derivatives: Compounds such as tetrahydrofuran itself and its derivatives, which are used as solvents and intermediates in organic synthesis.

Uniqueness

2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[acetyl(oxolan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-11-16(17(26)23-18-21-14-7-3-4-8-15(14)22-18)28-19(20-11)24(12(2)25)10-13-6-5-9-27-13/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHUNIUAYWMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

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